molecular formula C9H21ClN2O B8120003 rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride

rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride

Cat. No.: B8120003
M. Wt: 208.73 g/mol
InChI Key: XJBRWQRFYIYCGX-UHFFFAOYSA-N
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Description

rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride: is a chemical compound that belongs to the class of amino acids. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride typically involves the reaction of 2-amino-3-methyl-pentanoic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceuticals.

    Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

    2-Amino-3-methylpentanoic acid: A related amino acid with similar structural features.

    Isopropylamine: A simple amine that shares the isopropyl group with the compound.

    Hydrochloric acid: A common acid used in the synthesis and stabilization of the compound.

Uniqueness: rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride is unique due to its combination of an amino acid backbone with an isopropylamide group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-amino-3-methyl-N-propan-2-ylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-5-7(4)8(10)9(12)11-6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRWQRFYIYCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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